molecular formula C11H15NO2 B2820072 N-(3-hydroxyphenyl)pivalamide CAS No. 75151-82-5

N-(3-hydroxyphenyl)pivalamide

Cat. No.: B2820072
CAS No.: 75151-82-5
M. Wt: 193.246
InChI Key: ICMIOUKQLCKMHC-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)pivalamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pivalamide, where the amide nitrogen is bonded to a 3-hydroxyphenyl group

Scientific Research Applications

N-(3-hydroxyphenyl)pivalamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of polymer coatings and other industrial applications.

Safety and Hazards

The safety information available indicates that N-(3-hydroxyphenyl)pivalamide may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary measures suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)pivalamide typically involves the reaction of 3-hydroxyaniline with pivaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-hydroxyaniline+pivaloyl chlorideThis compound+HCl\text{3-hydroxyaniline} + \text{pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-hydroxyaniline+pivaloyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-hydroxyphenyl)pivalamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form N-(3-hydroxyphenyl)pivalylamine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of N-(3-hydroxyphenyl)pivalylamine.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)pivalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)pivalamide
  • N-(2-hydroxyphenyl)pivalamide
  • N-(3-methoxyphenyl)pivalamide

Comparison:

  • N-(3-hydroxyphenyl)pivalamide is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and interaction with other molecules.
  • N-(4-hydroxyphenyl)pivalamide and N-(2-hydroxyphenyl)pivalamide have the hydroxyl group at different positions, affecting their chemical properties and applications.
  • N-(3-methoxyphenyl)pivalamide has a methoxy group instead of a hydroxyl group, leading to different reactivity and potential applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMIOUKQLCKMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-amino-phenol (60 g, 6.55 mol) in 2 N NaOH (1 l), cooled to 10° C., pivaloyl chloride (68 ml, 0.55 mol) in toluene (200 ml) is added within 1 h. After stirring for 15 h at 25° C., the mixture is cooled to 0° C. and acidified to pH 1 with conc. HCl. Extraction with EtOAc washing with water, 10% NaHCO3, water, and brine, followed by drying (Na2SO4), evaporation of volatiles, and crystallization (EtOAc/hexanes) gives N-(3-hydroxy-phenyl)-2,2-dimethyl-propionamide. N-(3-Hydroxy-phenyl)-2,2-dimethyl-propionamide (49 g, 0.254 mol) in dichloromethane (1 l) is treated with dihydropyrane (66 ml, 0.762 mol) and pyridinium p-toluenesulfonate (957 mg, 3.8 mmol). After stirring for 6 days at 25° C., the solvent is removed and the residue crystallized from EtOAc/hexanes to give 2,2-dimethyl-N-[3-(tetrahydro-pyran-2-yloxy)-phenyl]-propionamide.
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